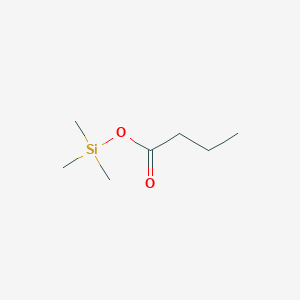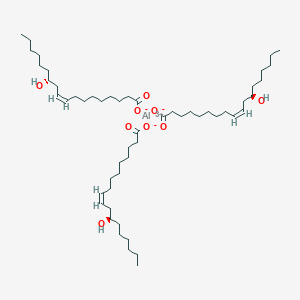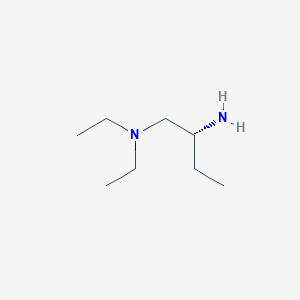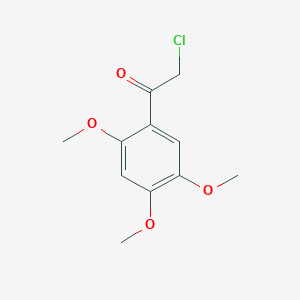
2,4,6-Tribromophenyl hexanoate
Vue d'ensemble
Description
2,4,6-Tribromophenyl hexanoate is not directly mentioned in the provided papers. However, 2,4,6-tribromophenol (TBP), which is structurally related, is discussed extensively. TBP is a brominated phenol that is widely produced and used as an intermediate in the synthesis of brominated flame retardants, as a pesticide, and can also occur naturally in some aquatic organisms. It is a degradation product of other substances and is found ubiquitously in the environment .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, tris(2-hydroxyphenyl)triazasumanene, a bowl-shaped molecule, was successfully synthesized and showed unique emission properties due to its structure . Although this does not directly pertain to 2,4,6-tribromophenyl hexanoate, it demonstrates the type of synthetic chemistry that might be involved in creating structurally complex molecules with bromophenyl moieties.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4,6-tribromophenol, plays a significant role in their environmental impact and behavior. The presence of bromine atoms significantly affects the physical and chemical properties of these compounds . The structure of 2,4,6-tribromophenyl hexanoate would likely exhibit similar characteristics due to the presence of bromine atoms.
Chemical Reactions Analysis
The chemical reactions involving brominated compounds can be complex. For example, 2,4,6-tribromoanisole (TBA), derived from 2,4,6-tribromophenol, was identified as a contaminant in wines, causing musty or corked odors. The formation of TBA involves O-methylation of 2,4,6-tribromophenol . This indicates that brominated phenols can undergo further chemical transformations, which could be relevant for understanding the reactions of 2,4,6-tribromophenyl hexanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like 2,4,6-tribromophenol include their occurrence in various environmental matrices, their toxicokinetics, and toxicodynamics. These compounds are persistent in the environment and can be found in abiotic and biotic systems, including humans. The presence of bromine atoms contributes to their persistence and potential for bioaccumulation . The properties of 2,4,6-tribromophenyl hexanoate would likely be influenced by its brominated phenyl group, affecting its environmental behavior and toxicity.
Applications De Recherche Scientifique
1. Mechanochemical Debromination
- Methods of Application : A planetary ball milling simulation experiment was designed to study the mechanochemical debromination of “2,4,6-Tribromophenyl hexanoate”. The effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated .
2. Hydrolysis of Non-activated Esters
- Application Summary : “2,4,6-Tribromophenyl hexanoate” can be hydrolyzed at near physiological pH. This process is inspired by membrane transport and can be used to study the kinetics of ester hydrolysis .
- Methods of Application : The hydrolysis reaction was performed under air using pre-dried glassware and standard reaction tube. De-ionized water was taken from ELIX to prepare bis-tris 20 mM buffer (pH 7.0). Electrochemical reactions were performed on IKA Electrasyn 2.0 and electrodes were purchased from IKA .
- Results : The results of the hydrolysis reaction were monitored using various techniques such as Thin-layer chromatography (TLC), High-resolution mass spectra (HRMS), Zeta potential measurement, UV measurements, Fluorescence spectra, and Nuclear magnetic resonance (NMR) spectroscopy .
Safety And Hazards
Propriétés
IUPAC Name |
(2,4,6-tribromophenyl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADNUIXFNFRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340762 | |
| Record name | 2,4,6-Tribromophenyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl hexanoate | |
CAS RN |
16732-09-5 | |
| Record name | 2,4,6-Tribromophenyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromophenyl Hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)












